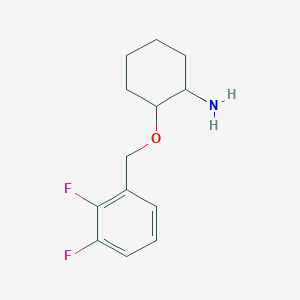
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a cyclohexanamine core substituted with a 2,3-difluorobenzyl group through an oxygen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,3-difluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Difluorobenzyl)oxy)cyclohexanamine
- 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine
- 2-((3,4-Difluorobenzyl)oxy)cyclohexanamine
Uniqueness
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
Actividad Biológica
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound features a cyclohexanamine backbone with a difluorobenzyl ether substituent, which may influence its pharmacological properties. The presence of fluorine atoms often enhances metabolic stability and lipophilicity, which can improve bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown potential as inhibitors in cancer cell proliferation assays.
- Neuroprotective Effects : Analogous compounds have been studied for their effects on neurodegenerative diseases.
- Antimicrobial Properties : Certain cyclohexanamine derivatives possess antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
A study evaluated the effects of various cyclohexanamine derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Research on neuroprotective properties indicated that similar compounds could reduce oxidative stress in neuronal cells. The compound's ability to modulate signaling pathways associated with neurodegeneration was highlighted, suggesting potential therapeutic applications in diseases like Alzheimer's.
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Some studies suggest that it may act as an allosteric inhibitor of protein kinases involved in cell proliferation.
- Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors, contributing to its antidepressant effects.
Propiedades
Fórmula molecular |
C13H17F2NO |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-[(2,3-difluorophenyl)methoxy]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-3-4-9(13(10)15)8-17-12-7-2-1-6-11(12)16/h3-5,11-12H,1-2,6-8,16H2 |
Clave InChI |
NLFUNSJRMXVOKE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)OCC2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















